molecular formula C22H21N5O2 B2652031 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-13-1

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2652031
CAS No.: 946305-13-1
M. Wt: 387.443
InChI Key: NPWLKRQAIGOLFK-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of 4-(phenylamino)aniline with a suitable aldehyde or ketone. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-2,4,6-tris(4-aminophenyl)benzene
  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
  • 5-amino-3-methyl-1-phenylpyrazole

Uniqueness

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-anilinoanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-13-23-20-18(21(28)27(3)22(29)26(20)2)19(14)25-17-11-9-16(10-12-17)24-15-7-5-4-6-8-15/h4-13,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWLKRQAIGOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC=C(C=C3)NC4=CC=CC=C4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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